2,6,7-trihydroxy-9-(5-nitro-2-furyl)-3H-xanthen-3-one
Overview
Description
2,6,7-trihydroxy-9-(5-nitro-2-furyl)-3H-xanthen-3-one is a useful research compound. Its molecular formula is C17H9NO8 and its molecular weight is 355.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.03281625 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual-Mode Indicators for pH Measurements
Compounds derived from xanthenes, such as 9-aryl-9H-xanthen-9-ols, have been utilized to design fluorimetric and colorimetric pH indicators. These indicators demonstrate significant potential for biological applications, including in vitro cell culture studies, due to their ability to operate in dual modes (emission and absorption-based) for accurate pH measurement. The equilibrium point of these indicators, crucial for their sensitivity and accuracy, can be adjusted by modifying the xanthenol core, making them versatile tools for various scientific investigations (Nekongo, Bagchi, Fahrni, & Popik, 2012).
Novel Synthesis Pathways
The synthesis and characterization of furan compounds, including those related to nitrofuran derivatives, have been extensively studied to understand their chemical behavior and potential applications. For instance, the reaction of 5-nitro-2-furimidoylhydrazine with various agents to produce 3-(5-nitro-2-furyl)-5,6-disubstituted-1,2,4-triazine derivatives showcases innovative pathways for creating compounds with potentially valuable properties (Hirao, Kato, Hayakawa, & Tateishi, 1971).
Enzymatic Reduction and Isomerization
The enzymatic reduction and isomerization of nitrofuran derivatives have provided insights into the metabolism and biological interactions of these compounds. For example, studies on the reduction of nitrofurazone and AF-2 by xanthine oxidase have elucidated pathways by which these compounds are metabolized, leading to the identification of their amine derivatives. This research is crucial for understanding the biotransformation of nitrofuran derivatives and could inform their safe and effective use in various applications (Tatsumi, Kitamura, & Yoshimura, 1976).
Fluorescence Probes for Reactive Oxygen Species Detection
The development of novel fluorescence probes that can selectively detect highly reactive oxygen species (hROS) is another significant application of xanthone derivatives. These probes, designed to be highly sensitive and specific to hROS, are invaluable tools for studying oxidative stress and its implications in various diseases and biological processes. The ability to distinguish specific reactive oxygen species with these probes opens new avenues for targeted research and potential therapeutic interventions (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Properties
IUPAC Name |
2,6,7-trihydroxy-9-(5-nitrofuran-2-yl)xanthen-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO8/c19-9-3-7-14(5-11(9)21)25-15-6-12(22)10(20)4-8(15)17(7)13-1-2-16(26-13)18(23)24/h1-6,19-21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDVPKWCZLLHER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.